An In-depth Technical Guide to Biotin-bis-amido-SS-NHS: A Cleavable Biotinylation Reagent for Advanced Proteomic Applications
An In-depth Technical Guide to Biotin-bis-amido-SS-NHS: A Cleavable Biotinylation Reagent for Advanced Proteomic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotin-bis-amido-SS-NHS is a versatile, amine-reactive biotinylation reagent designed for the covalent labeling of proteins and other biomolecules. Its unique structure, featuring a long, cleavable spacer arm, makes it an invaluable tool in proteomics, drug discovery, and molecular biology. This guide provides a comprehensive overview of its chemical properties, mechanism of action, primary applications, and detailed experimental protocols.
Core Concepts: Chemical Structure and Functionality
Biotin-bis-amido-SS-NHS, also known as NHS-SS-Biotin, is characterized by three key functional components:
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N-Hydroxysuccinimide (NHS) Ester: This highly reactive group specifically targets primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming stable amide bonds.[1]
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Disulfide (SS) Bond: Located within the spacer arm, this bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), allowing for the gentle elution of biotinylated molecules from avidin (B1170675) or streptavidin affinity matrices.[1][2]
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Long Spacer Arm: The extended spacer arm (approximately 24.3 Å) minimizes steric hindrance, facilitating efficient binding of the biotin (B1667282) moiety to avidin or streptavidin probes.[1]
This combination of features enables the reversible biotinylation of proteins, a critical capability for applications requiring the recovery of the purified biomolecule.
Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 575.72 g/mol | [3] |
| Molecular Formula | C22H33N5O7S3 | [3] |
| Reactivity | Primary amines (-NH2) | [1] |
| Solubility | Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF before use in aqueous buffers. | [1] |
| Cleavability | Cleavable with reducing agents (e.g., DTT, TCEP, β-mercaptoethanol). | [1][2] |
| Membrane Permeability | Membrane-permeable, allowing for intracellular labeling. | [1] |
Mechanism of Action: The NHS Ester Reaction
The biotinylation process is a two-step reaction. First, the NHS ester of Biotin-bis-amido-SS-NHS reacts with a primary amine on a target biomolecule. This reaction proceeds via nucleophilic attack of the amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]
Primary Use: Labeling and Purification of Biomolecules
The primary application of Biotin-bis-amido-SS-NHS is the selective labeling of proteins for subsequent detection, purification, and analysis. Its cleavable nature is particularly advantageous in proteomics workflows.
Cell Surface Protein Labeling
A key application is the labeling of cell surface proteins. While the membrane-permeable Biotin-bis-amido-SS-NHS can be used for intracellular labeling[1], its sulfonated, water-soluble counterpart, Sulfo-NHS-SS-Biotin, is often preferred for specifically targeting cell surface proteins due to its inability to cross the cell membrane.[4][5] The labeled proteins can then be isolated using streptavidin affinity chromatography and identified by mass spectrometry.
Proximity Labeling for Protein-Protein Interaction Studies
In techniques like BioID and TurboID, a protein of interest is fused to a biotin ligase.[6][7] When biotin is added, the ligase biotinylates nearby proteins. While these techniques often use biotin directly, the principles of biotinylation and subsequent purification are central. The use of cleavable biotin reagents can facilitate the elution of interacting partners for mass spectrometry analysis.
Drug Target Identification
Biotinylation can be employed in chemical proteomics to identify the cellular targets of a drug. A drug molecule can be modified with a reactive group that allows for biotinylation, and the biotin tag is then used to pull down the drug's binding partners from a cell lysate.
Experimental Protocols
General Protein Biotinylation in Solution
This protocol provides a general framework for biotinylating a purified protein in solution.
Materials:
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Biotin-bis-amido-SS-NHS
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Anhydrous DMSO or DMF
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Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis equipment
Procedure:
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Prepare Biotinylation Reagent: Immediately before use, dissolve Biotin-bis-amido-SS-NHS in DMSO or DMF to a concentration of 10-20 mM.
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Reaction Setup: Add a 20- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
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Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
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Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
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Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis against an appropriate buffer.
Cell Surface Protein Biotinylation (using Sulfo-NHS-SS-Biotin)
This protocol is adapted for labeling proteins on the surface of live cells.
Materials:
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Sulfo-NHS-SS-Biotin
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Ice-cold PBS, pH 8.0
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Adherent or suspension cells
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Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Streptavidin-agarose beads
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Reducing elution buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)
Procedure:
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Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.
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Biotinylation: Resuspend or cover the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin (typically 0.25-1.0 mg/mL) in ice-cold PBS. Incubate for 30 minutes at 4°C with gentle agitation.
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Quenching: Remove the biotinylation solution and wash the cells three times with quenching buffer to stop the reaction.
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Cell Lysis: Lyse the cells using an appropriate lysis buffer.
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Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
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Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution: Elute the captured proteins by incubating the beads with a reducing elution buffer to cleave the disulfide bond.
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Analysis: The eluted proteins can be analyzed by Western blotting or mass spectrometry.
Data Presentation: Quantitative Parameters for Biotinylation
The following table summarizes typical quantitative parameters for biotinylation experiments.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient. |
| Biotin Reagent Molar Excess | 10- to 50-fold | The optimal ratio depends on the protein and desired degree of labeling. |
| Reaction pH | 7.0-8.5 | NHS esters react with deprotonated primary amines. Higher pH increases the reaction rate but also the rate of hydrolysis. |
| Reaction Time | 30-60 min at RT, 2-4 hours at 4°C | Longer incubation at lower temperatures can be used for sensitive proteins. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Quenches any unreacted NHS ester. |
| Cleavage Reagent (DTT) | 20-100 mM | Cleaves the disulfide bond for elution. |
Visualizations: Workflows and Pathways
Conclusion
Biotin-bis-amido-SS-NHS and its analogs are powerful reagents that enable the efficient and reversible biotinylation of proteins. The ability to label primary amines, coupled with a long, cleavable spacer arm, provides researchers with a robust tool for a wide range of applications, from the identification of cell surface proteins to the elucidation of protein-protein interactions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this technology in advanced research and drug development settings.
